
3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a hydroxy group and a morpholine ring
Mecanismo De Acción
Target of Action
The primary targets of the compound “3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole” are currently unknown. The compound is structurally similar to other morpholino compounds, which have been found to interact with various biological targets . .
Mode of Action
Morpholino compounds are known to interact with their targets through various mechanisms, including binding to active sites, altering protein conformation, and modulating signal transduction pathways
Biochemical Pathways
The biochemical pathways affected by “this compound” are currently unknown. Given the structural similarity to other morpholino compounds, it is possible that this compound may affect similar pathways, such as signal transduction or metabolic pathways . .
Pharmacokinetics
Morpholino compounds are generally known for their good bioavailability and stability . .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. Based on the structural similarity to other morpholino compounds, it is possible that this compound may have similar effects, such as modulation of signal transduction or alteration of protein conformation . .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydroxylamine derivative with a nitrile compound, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced oxadiazole ring.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-4-(morpholin-4-yl)-1,2,5-thiadiazole
- 3-Hydroxy-4-(morpholin-4-yl)-1,2,5-triazole
- 3-Hydroxy-4-(morpholin-4-yl)-1,2,5-tetrazole
Uniqueness
3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-morpholin-4-yl-1,2,5-oxadiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c10-6-5(7-12-8-6)9-1-3-11-4-2-9/h1-4H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJSBCUEGGTNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NONC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
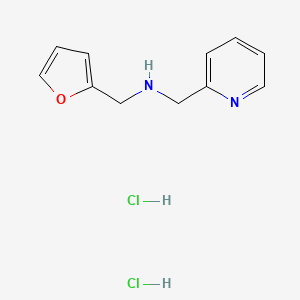
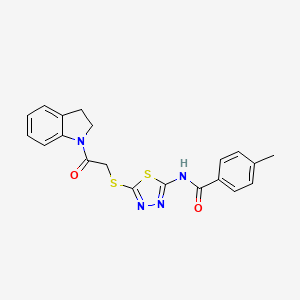
![6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride](/img/structure/B2862924.png)
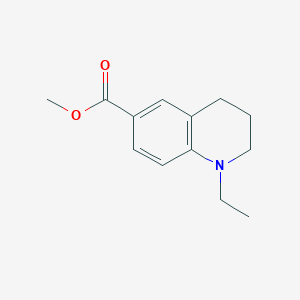
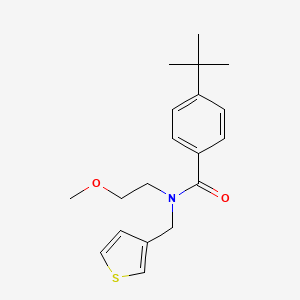
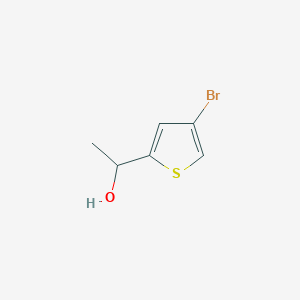

![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2862930.png)
![1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2862931.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B2862933.png)
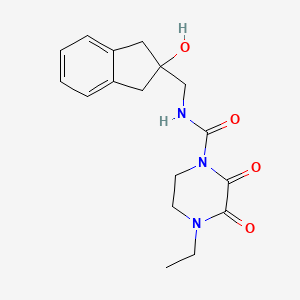
![2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide](/img/structure/B2862937.png)
![N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine](/img/structure/B2862938.png)
![1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2862939.png)
